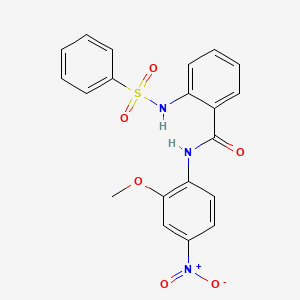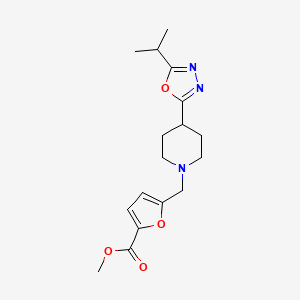![molecular formula C10H14N4O2 B2565001 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361657-65-8](/img/structure/B2565001.png)
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one, also known as HPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is its high potency and selectivity, making it a valuable tool for studying enzyme function and signaling pathways. However, its high reactivity can also be a limitation, as it can lead to non-specific binding and off-target effects. Additionally, its low solubility and stability can also pose challenges in experimental design and interpretation.
Zukünftige Richtungen
There are several potential future directions for 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one research, including the development of new 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the identification of new enzyme targets and signaling pathways that can be modulated by 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one can provide new insights into cellular processes and disease mechanisms. Finally, the development of new experimental techniques and methods for studying 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one can further enhance its potential applications in various fields.
Conclusion
In conclusion, 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity make it a valuable tool for studying enzyme function and signaling pathways, while its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its high reactivity, low solubility, and stability can pose challenges in experimental design and interpretation. Further research is needed to fully understand the potential applications of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one and its derivatives in various fields.
Synthesemethoden
The synthesis of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process that includes the reaction of triazole with pyrrolidine, followed by the addition of propenone. The final product is obtained by purification through chromatography. This method has been optimized to produce 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one in high yield and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including kinases, proteases, and phosphatases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h2,5,9,15H,1,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJQDUNERQIIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)
![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)

![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)


